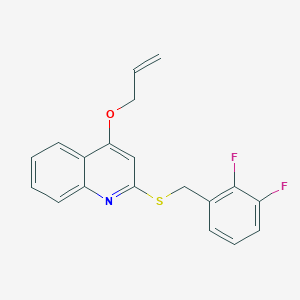
4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Allyloxy Group: The allyloxy group can be introduced via nucleophilic substitution reactions.
Attachment of Difluorobenzylthio Group: This step may involve the reaction of quinoline with 2,3-difluorobenzyl bromide in the presence of a base to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy group.
Reduction: Reduction reactions could target the quinoline ring or the difluorobenzylthio group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives.
Scientific Research Applications
4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: May exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the allyloxy and difluorobenzylthio groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-((2,3-Difluorobenzyl)thio)quinoline: Similar structure but lacks the allyloxy group.
Allyloxyquinoline: Similar structure but lacks the difluorobenzylthio group.
Uniqueness
4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline is unique due to the combination of the allyloxy and difluorobenzylthio groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H15F2NOS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methylsulfanyl]-4-prop-2-enoxyquinoline |
InChI |
InChI=1S/C19H15F2NOS/c1-2-10-23-17-11-18(22-16-9-4-3-7-14(16)17)24-12-13-6-5-8-15(20)19(13)21/h2-9,11H,1,10,12H2 |
InChI Key |
UKJQGGXJBKOQQN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=NC2=CC=CC=C21)SCC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















